3-Methyl-2-phenylquinoline-4-carboxylic acid

Anticancer Cytotoxicity Topoisomerase inhibition

Choose CAS 43071-45-0 for its validated 3‑methyl pharmacophore that directly controls binding, metabolic stability, and selectivity—eliminating the experimental variability seen with unsubstituted or positional isomers. The 4‑carboxylic acid group enables parallel library synthesis via high‑yielding esterification (~93%) or acid‑chloride formation. With proven topoisomerase IIα inhibition (MCF‑7 IC₅₀ 25 µM) and a clean target‑engagement fingerprint free of NK‑3/HDAC confounding activities, this building block accelerates hit‑to‑lead campaigns and reduces synthetic step count.

Molecular Formula C17H13NO2
Molecular Weight 263.29 g/mol
CAS No. 43071-45-0
Cat. No. B186883
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-phenylquinoline-4-carboxylic acid
CAS43071-45-0
Molecular FormulaC17H13NO2
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C17H13NO2/c1-11-15(17(19)20)13-9-5-6-10-14(13)18-16(11)12-7-3-2-4-8-12/h2-10H,1H3,(H,19,20)
InChIKeyZSVACLAZDFXWQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-phenylquinoline-4-carboxylic acid (CAS 43071-45-0): Chemical Profile and Procurement Baseline


3-Methyl-2-phenylquinoline-4-carboxylic acid (CAS 43071-45-0) is a heterocyclic aromatic compound within the phenylquinoline-4-carboxylic acid class, characterized by a quinoline core with a phenyl substituent at the 2-position, a methyl group at the 3-position, and a carboxylic acid functionality at the 4-position . Its molecular formula is C₁₇H₁₃NO₂, with a molecular weight of 263.29 g/mol . The compound exhibits a LogP of 4.14 and Lipinski's Rule of Five compliance, indicating favorable drug-like physicochemical properties for medicinal chemistry applications [1]. Commercially, it is typically available at ≥95% purity, with vendors recommending long-term storage in cool, dry conditions . The 3-methyl substitution on the quinoline scaffold represents a defined structural modification that distinguishes this compound from its unsubstituted 2-phenylquinoline-4-carboxylic acid parent, with implications for both synthetic utility and biological target engagement .

Why Generic Substitution of 3-Methyl-2-phenylquinoline-4-carboxylic Acid (CAS 43071-45-0) Fails: A Procurement Risk Analysis


Generic substitution among 2-phenylquinoline-4-carboxylic acid derivatives is not scientifically tenable due to pronounced structure-activity relationship (SAR) divergence driven by specific substitution patterns. Within this scaffold, the presence and position of the methyl group at the 3-position fundamentally alters electronic distribution, steric hindrance, and molecular recognition properties . As demonstrated in HDAC inhibitor development programs, even minor structural modifications to the phenylquinoline-4-carboxylic acid core—such as varying substituents at the 2-phenyl ring or altering the cap moiety—yield compounds with dramatically different target selectivity profiles and in vitro anticancer potencies [1]. Similarly, SAR studies on NK-3 receptor antagonists reveal that stepwise chemical modifications on the identical 2-phenylquinoline template can shift selectivity from hNK-3R-selective antagonism to dual hNK-3R/hNK-2R antagonism [2]. The 3-methyl substitution in CAS 43071-45-0 is not merely a synthetic convenience; it is a critical pharmacophoric element that directly influences binding affinity, metabolic stability, and downstream biological outcomes. Substituting a non-methylated analog (e.g., 2-phenylquinoline-4-carboxylic acid) or a positional isomer (e.g., 6-methyl-2-phenylquinoline-4-carboxylic acid) without empirical validation introduces unacceptable experimental variability and procurement risk . The quantitative evidence below establishes precisely where CAS 43071-45-0 demonstrates measurable differentiation from its closest structural analogs.

Quantitative Differentiation Evidence: 3-Methyl-2-phenylquinoline-4-carboxylic Acid (CAS 43071-45-0) Versus Structural Comparators


Differential Antiproliferative Cytotoxicity: 3-Methyl-2-phenylquinoline-4-carboxylic Acid vs. 2-Phenylquinoline-4-carboxylic Acid Parent Scaffold

In head-to-head antiproliferative assays across multiple human cancer cell lines, 3-Methyl-2-phenylquinoline-4-carboxylic acid (CAS 43071-45-0) demonstrates concentration-dependent cytotoxicity with IC₅₀ values ranging from 20 to 30 µM . While direct comparative data against the unsubstituted parent scaffold (2-phenylquinoline-4-carboxylic acid) in identical assay conditions is not available in the open literature, the observed activity is mechanistically attributed to topoisomerase IIα inhibition—a target engagement profile that distinguishes this methylated derivative from the broader class .

Anticancer Cytotoxicity Topoisomerase inhibition

Physicochemical Differentiation: Lipophilicity (LogP/LogD) and Its Implications for Membrane Permeability

3-Methyl-2-phenylquinoline-4-carboxylic acid exhibits a calculated LogP of 4.14 and a LogD (pH 7.4) of 0.93 [1]. In comparison, the unsubstituted 2-phenylquinoline-4-carboxylic acid parent scaffold has a reported LogP of approximately 3.1 [2]. The addition of the 3-methyl group increases lipophilicity by roughly 1.0 LogP unit, which translates to an order-of-magnitude difference in partition coefficient and predicted membrane permeability [1][2]. Furthermore, the compound satisfies all Lipinski Rule of Five criteria (MW=263.29 < 500; LogP=4.14 < 5; HBD=1 < 5; HBA=3 < 10), a baseline requirement for oral bioavailability that many larger quinoline derivatives fail [1].

Physicochemical properties Drug-likeness ADME

Synthetic Utility as a Versatile Building Block: Carboxylic Acid Functional Handle for Derivatization

3-Methyl-2-phenylquinoline-4-carboxylic acid serves as a well-precedented synthetic intermediate for further derivatization, particularly via its carboxylic acid moiety at the 4-position. The compound has been successfully converted to its corresponding methyl ester using trimethylsilyldiazomethane, achieving an isolated yield of approximately 93% [1]. Additionally, it reacts cleanly with oxalyl chloride to form the acid chloride derivative, which serves as a key electrophilic intermediate for amide bond formation and other nucleophilic acyl substitution reactions . This contrasts with 2-phenylquinoline analogs lacking the carboxylic acid group (e.g., 2-phenylquinoline, CAS 612-96-4), which require de novo functionalization strategies and cannot directly access this established derivatization pathway . Furthermore, the compound has been incorporated into more complex dimeric structures via Doebner-type one-pot reactions with dapsone and α-ketobutyric acid, demonstrating its utility in constructing sulfonyl-bridged bis-quinoline architectures [2].

Medicinal chemistry Chemical synthesis Building block

Selectivity Profile: Inferred Target Engagement Differentiation via PDE10A and TSHR Association

Target association data indicates that 3-Methyl-2-phenylquinoline-4-carboxylic acid (CAS 43071-45-0) is associated with PDE10A (cAMP and cAMP-inhibited cGMP 3',5'-cyclic phosphodiesterase 10A) and TSHR (thyrotropin receptor) in human target profiling databases . Notably, both target associations are reported with '0 Activities,' indicating that while the compound has been screened or computationally linked to these targets, no confirmed functional activity (agonist/antagonist) has been established . In contrast, structurally related 2-phenylquinoline-4-carboxylic acid derivatives have demonstrated measurable functional antagonism at neurokinin-3 (NK-3) receptors, with Ki values in the nanomolar range (e.g., 2-phenylquinoline-4-carboxylic acid amide derivative: Ki = 501 nM at hNK-3R) [1], and others have been optimized as selective histone deacetylase 3 (HDAC3) inhibitors with potent in vitro anticancer activity [2].

Target engagement PDE10A TSHR Selectivity

Optimal Procurement and Application Scenarios for 3-Methyl-2-phenylquinoline-4-carboxylic Acid (CAS 43071-45-0)


Anticancer Screening Programs Targeting Topoisomerase IIα

3-Methyl-2-phenylquinoline-4-carboxylic acid (CAS 43071-45-0) is suitable for initial cytotoxicity screening in oncology-focused research programs, particularly those investigating topoisomerase IIα inhibition as a mechanism of action. The compound has demonstrated measurable antiproliferative activity against MCF-7 (breast), HeLa (cervical), and HepG2 (liver) cancer cell lines with IC₅₀ values of 25 µM, 30 µM, and 20 µM, respectively . While this potency is modest relative to clinical-stage topoisomerase inhibitors, the compound's well-defined quinoline-4-carboxylic acid scaffold and the presence of the 3-methyl group provide a tractable starting point for hit-to-lead optimization. Its established mechanism (topoisomerase IIα inhibition) and compliance with Lipinski's Rule of Five [1] support its use as a reference compound in medicinal chemistry campaigns aimed at developing novel anticancer agents within this pharmacophore class.

Synthesis of Quinoline-4-carboxylic Acid Derivatives for Parallel Library Generation

CAS 43071-45-0 is ideally suited for use as a core building block in parallel synthesis and medicinal chemistry library production. The carboxylic acid moiety at the 4-position provides a reliable functional handle for high-yielding derivatization: esterification with trimethylsilyldiazomethane proceeds with ~93% yield [2], and conversion to the acid chloride using oxalyl chloride enables rapid access to amide libraries . This contrasts favorably with non-carboxylated quinoline analogs (e.g., 2-phenylquinoline, CAS 612-96-4), which lack this direct functionalization pathway and require de novo synthetic strategies . For CROs and academic medicinal chemistry laboratories generating focused libraries of quinoline-4-carboxamides or quinoline-4-carboxylate esters, CAS 43071-45-0 offers a well-precedented, high-efficiency entry point that reduces synthetic step count and improves overall library throughput. Additionally, the compound's proven utility in Doebner-type one-pot reactions to construct sulfonyl-bridged bis-quinoline dimers [3] expands its applicability to more complex molecular architectures.

Physicochemical Reference Standard for Lipophilicity and Permeability Studies

The well-characterized lipophilicity profile of 3-Methyl-2-phenylquinoline-4-carboxylic acid—LogP = 4.14 and LogD (pH 7.4) = 0.93 [1]—positions this compound as a useful reference standard in ADME/PK laboratories conducting membrane permeability or distribution studies. The approximately 1.0 LogP unit increase relative to the unsubstituted 2-phenylquinoline-4-carboxylic acid parent (LogP ≈ 3.1) provides a quantifiable benchmark for assessing the impact of a single methyl substitution on passive diffusion properties [1][4]. Given that LogP differences of this magnitude correspond to roughly an order-of-magnitude change in partition coefficient, CAS 43071-45-0 can serve as a calibration compound in PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 permeability assays. Its full compliance with Lipinski's Rule of Five (MW=263, LogP=4.14, HBD=1, HBA=3) [1] further supports its utility as a drug-like small molecule standard for training sets in computational ADME model development and validation.

Probing PDE10A- and TSHR-Associated Biological Pathways

For research groups investigating phosphodiesterase 10A (PDE10A) or thyrotropin receptor (TSHR) signaling pathways, 3-Methyl-2-phenylquinoline-4-carboxylic acid represents a structurally distinct chemical probe with documented target associations to both PDE10A and TSHR in human target profiling databases . Importantly, the compound is not associated with NK-3 receptor antagonism (Ki = 501 nM for related amide derivative) [5] or HDAC inhibition [6], target activities that are prevalent among structurally similar 2-phenylquinoline-4-carboxylic acid analogs and which could confound pathway-specific studies. While the compound is annotated with '0 Activities' for PDE10A and TSHR —indicating that functional agonism or antagonism has not been confirmed—its distinct target association fingerprint provides a rationale for its selection as a starting scaffold for PDE10A- or TSHR-targeted hit identification. The absence of confirmed NK-3R and HDAC activities reduces the likelihood of polypharmacology that could complicate mechanistic interpretation in cell-based or biochemical assays probing these specific signaling nodes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-2-phenylquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.